molecular formula C22H16BrClN4OS B1225185 N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide

N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B1225185
M. Wt: 499.8 g/mol
InChI Key: UOAZAESNWWRGMQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide is a member of triazoles.

Scientific Research Applications

Antibacterial Activity

A study by Singh et al. (2010) involved the synthesis of a series of triazole derivatives similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, which were tested for antibacterial activity against various bacteria, including S. aureus and E. coli. The structures of these compounds were confirmed by elemental and spectral analysis (Singh et al., 2010).

Antitumor Activity

Yurttaş et al. (2015) synthesized a series of acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against numerous human tumor cell lines. These compounds included a structure similar to the one , highlighting its potential in cancer research (Yurttaş et al., 2015).

Enzyme Inhibition Studies

Riaz et al. (2020) researched new N-aryl derivatives of triazole compounds, similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study is significant for understanding the role of these compounds in neurodegenerative diseases (Riaz et al., 2020).

Molecular Structure Analysis

Boechat et al. (2011) conducted a study on compounds similar to N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide, focusing on their molecular structure. They explored various intermolecular interactions, which is crucial for understanding the compound's chemical properties (Boechat et al., 2011).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized derivatives of 1,2,4-triazole and investigated their lipase and α-glucosidase inhibition. This research is relevant for potential applications in treating metabolic disorders (Bekircan et al., 2015).

properties

Product Name

N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide

Molecular Formula

C22H16BrClN4OS

Molecular Weight

499.8 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H16BrClN4OS/c23-18-12-11-16(13-19(18)24)25-20(29)14-30-22-27-26-21(15-7-3-1-4-8-15)28(22)17-9-5-2-6-10-17/h1-13H,14H2,(H,25,29)

InChI Key

UOAZAESNWWRGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Br)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide

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